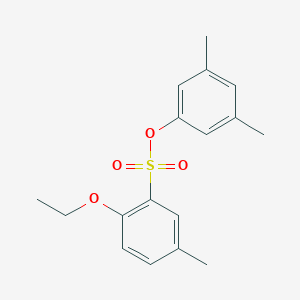

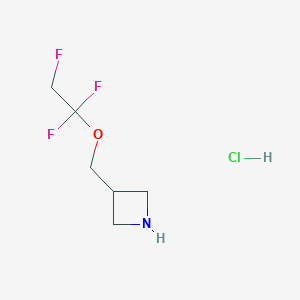

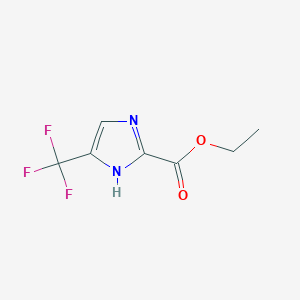

3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sulfonation and Sulfation Processes

Research has explored the sulfation and sulfonation reactions of methyl- and dimethylphenols, including compounds similar to 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate, with sulfur trioxide in different conditions. These studies highlight the directing effects of substituents and the potential for transsulfonation reactions, which could be relevant for synthesizing derivatives of the compound for various applications (Goossens et al., 1988).

Cleavage Reactions with Thioesters

The reactivity of aryl methyl ethers, including structures related to 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate, in the presence of thioesters under rhodium catalysis has been studied. These reactions yield aryl esters and methyl sulfides, showcasing a method for functional group transformation that could be applied to modify the compound for specific research or industrial purposes (Arisawa et al., 2012).

Chemiluminescence in Sulfanyl-substituted Compounds

The singlet oxygenation of dimethylthiophenes leading to sulfanyl-substituted bicyclic dioxetanes, including insights into their base-induced chemiluminescence, offers a glimpse into the photophysical properties of sulfur-containing aromatic compounds. Such research could provide a foundation for developing new materials or sensors based on sulfonate derivatives (Watanabe et al., 2010).

Synthesis of Novel Benzothiazepines

The synthesis of novel substituted 1,5-benzothiazepines containing a sulfonyl moiety demonstrates the chemical versatility of sulfonate derivatives. These compounds, synthesized through reactions involving sulfonyl chloride and various diones, highlight the potential for creating pharmacologically relevant molecules from sulfonate precursors (Chhakra et al., 2019).

Biotransformation of Sulfur Heterocycles

Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains reveal the microbial degradation pathways for sulfur-containing aromatic compounds. This research provides insights into environmental remediation processes and the potential for using biocatalysis to modify or degrade sulfonate-based pollutants (Kropp et al., 1996).

Propriétés

IUPAC Name |

(3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-5-20-16-7-6-12(2)11-17(16)22(18,19)21-15-9-13(3)8-14(4)10-15/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBDTRXBMOZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/no-structure.png)

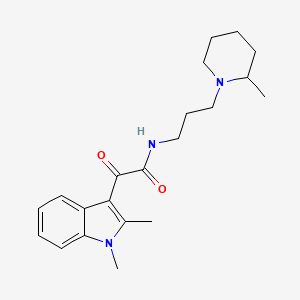

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

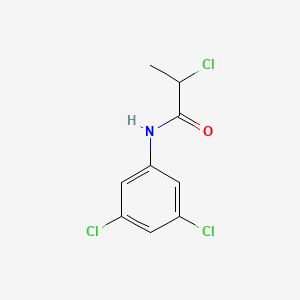

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)

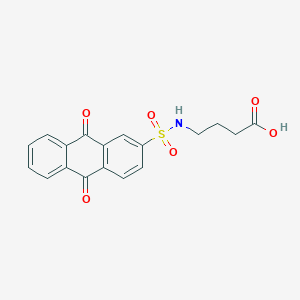

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)